Technical Documentation Center

8-methoxydibenzo[b,f]oxepin-10(11H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-methoxydibenzo[b,f]oxepin-10(11H)-one

Core Science & Biosynthesis

Foundational

mechanism of action of 8-methoxydibenzo[b,f]oxepin-10(11H)-one in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 8-methoxydibenzo[b,f]oxepin-10(11H)-one Abstract The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 8-methoxydibenzo[b,f]oxepin-10(11H)-one

Abstract

The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[1][2] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a specific derivative, 8-methoxydibenzo[b,f]oxepin-10(11H)-one. Leveraging findings from structurally related compounds, we outline a series of robust experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and similar molecules.

Introduction: The Therapeutic Potential of the Dibenzo[b,f]oxepine Core

The tricyclic dibenzo[b,f]oxepine ring system is a versatile scaffold that has been the subject of extensive synthetic and pharmacological investigation.[3] Its derivatives have been reported to modulate the activity of various biological targets, leading to a broad spectrum of therapeutic effects.[4][5] Notably, compounds sharing this core structure have demonstrated potent activity in several key areas of drug discovery.

Table 1: Reported Biological Activities of Dibenzo[b,f]oxepine Derivatives

Biological ActivityReported Mechanism of Action/TargetReference(s)
AnticancerTubulin polymerization inhibition; activity against ER+ and ER- breast cancer cell lines.[4][5][6]
Anti-inflammatoryInhibition of TNF-α secretion; antagonism of the prostaglandin EP4 receptor.[1][5][7]
AntipsychoticDopamine D-4 receptor antagonism.[1][2]
Antiviral (Anti-HIV)CCR5 antagonism.[4][5]
AnxiolyticAffinity for norepinephrine transporter and 5-HT2A/5-HT2C receptors.[1]
AntimicrobialInhibition of bacterial and fungal growth; antibiofilm activity.[8]

Given the structural features of 8-methoxydibenzo[b,f]oxepin-10(11H)-one, particularly the presence of the methoxy group and the ketone, it is plausible that this compound shares one or more of the biological activities of its congeners. This guide will focus on providing the in vitro tools to systematically investigate these potential mechanisms.

Postulated Mechanisms of Action and In Vitro Validation Strategies

Based on the existing literature for the dibenzo[b,f]oxepine class, we can postulate several primary mechanisms of action for 8-methoxydibenzo[b,f]oxepin-10(11H)-one. For each hypothesis, a corresponding in vitro experimental workflow is proposed.

Hypothesis 1: Anticancer Activity via Tubulin Interaction

Several dibenzo[b,f]oxepine derivatives have been shown to exert their anticancer effects by interacting with tubulin, a key component of the cytoskeleton involved in cell division.[6][9]

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Target Identification Cytotoxicity Assay Cytotoxicity Assay Flow Cytometry Flow Cytometry Cytotoxicity Assay->Flow Cytometry Determine IC50 Caspase Activation Assay Caspase Activation Assay Flow Cytometry->Caspase Activation Assay Apoptosis vs. Necrosis Tubulin Polymerization Assay Tubulin Polymerization Assay Caspase Activation Assay->Tubulin Polymerization Assay Confirm apoptotic pathway Molecular Docking Molecular Docking Tubulin Polymerization Assay->Molecular Docking Direct target interaction G cluster_0 Cell-Based Screening cluster_1 Target-Specific Assays LPS-Stimulated Macrophages LPS-Stimulated Macrophages Cytokine Quantification (ELISA) Cytokine Quantification (ELISA) LPS-Stimulated Macrophages->Cytokine Quantification (ELISA) Measure TNF-α, IL-6 Prostaglandin E2 Assay Prostaglandin E2 Assay LPS-Stimulated Macrophages->Prostaglandin E2 Assay Measure PGE2 levels Receptor Binding Assay (EP4) Receptor Binding Assay (EP4) Prostaglandin E2 Assay->Receptor Binding Assay (EP4) Investigate direct antagonism

Caption: Workflow for Investigating Anti-inflammatory Mechanism.

Protocol 2.2.1: Inhibition of Cytokine Release in LPS-Stimulated Macrophages

  • Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of 8-methoxydibenzo[b,f]oxepin-10(11H)-one for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits.

Protocol 2.2.2: Prostaglandin EP4 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human EP4 receptor.

  • Competitive Binding: Incubate the membranes with a radiolabeled EP4 receptor ligand (e.g., [3H]-PGE2) in the presence of increasing concentrations of 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

  • Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the radioactivity.

  • Data Analysis: Determine the Ki value to assess the binding affinity of the compound for the EP4 receptor.

Data Interpretation and Further Steps

The outcomes of these in vitro assays will provide a foundational understanding of the mechanism of action of 8-methoxydibenzo[b,f]oxepin-10(11H)-one. Positive results in any of these pathways should be followed by more in-depth studies, such as Western blotting to analyze signaling pathway components, or in vivo studies to confirm the observed effects in a whole-organism context.

Conclusion

The dibenzo[b,f]oxepine scaffold represents a promising starting point for the development of novel therapeutics. The systematic in vitro screening approach outlined in this guide, which is based on the known activities of related compounds, provides a clear and efficient path to characterizing the mechanism of action of 8-methoxydibenzo[b,f]oxepin-10(11H)-one. The data generated will be crucial for guiding further preclinical development and understanding the full therapeutic potential of this molecule.

References

  • TSI Journals. Chemotherapeutic Importance of Oxepines. [Link]

  • MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • PubMed. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds. [Link]

  • PMC. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • PMC. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. [Link]

  • PMC. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. [Link]

  • International Journal of Chemical Sciences. [Link]

  • MDPI. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. [Link]

  • PubMed. Synthesis, pharmacophore modeling and in vitro activity of 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide derivatives as novel and potent antagonists of the prostaglandin EP4 receptor. [Link]

  • ACS Publications. Dibenz[b,f]oxepin and Antimycobacterial Chalcone Constituents of Empetrum nigrum. [Link]

  • PMC. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. [Link]

  • ResearchGate. Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. [Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of the 8-Methoxydibenzo[b,f]oxepin-10(11H)-one Scaffold

Abstract The compound 8-methoxydibenzo[b,f]oxepin-10(11H)-one (CAS No. 25558-66-1)[1] is a privileged tricyclic scaffold in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 8-methoxydibenzo[b,f]oxepin-10(11H)-one (CAS No. 25558-66-1)[1] is a privileged tricyclic scaffold in medicinal chemistry. Characterized by a central seven-membered oxepin ring, this structure forces its flanking aromatic rings into a non-planar "butterfly" conformation. While the ketone itself serves as a critical synthetic intermediate, its structural geometry and the strategic placement of the 8-methoxy group make it a master pharmacophore. This whitepaper explores the receptor binding affinity of this scaffold and its direct derivatives, focusing on its dual role as a conformationally locked tubulin inhibitor (targeting the colchicine pocket) and as a high-affinity ligand for monoaminergic G-Protein Coupled Receptors (GPCRs).

Structural Biology and Pharmacophore Rationale

The pharmacological versatility of 8-methoxydibenzo[b,f]oxepin-10(11H)-one stems from three distinct structural features:

  • The Dibenzoxepin Core: The oxygen bridge restricts rotation, acting as a conformationally locked mimic of cis-stilbene[2]. Unlike free cis-stilbenes (such as Combretastatin A-4), which can readily isomerize into inactive trans forms under physiological conditions, the dibenzoxepin core is permanently locked in the highly active cis geometry[2][3].

  • The 8-Methoxy Group: This moiety acts as a critical hydrogen-bond acceptor and an electron-donating group. In receptor binding, it serves as a hydrophobic anchor that significantly enhances biological activity by aligning with specific sub-pockets in both tubulin and GPCR targets[3].

  • The C10-Ketone: The ketone serves as a reactive handle. Through reductive amination (e.g., with 1-methylpiperazine), the planar ketone is converted into a bulky, basic amine, yielding potent neuroleptic agents like Metoxepin[4].

Pharmacophore Core Dibenzoxepin Core (Butterfly Conformation) Target1 Colchicine Pocket (α/β-Tubulin) Core->Target1 cis-stilbene mimic Target2 GPCR Hydrophobic Pocket (D2/5-HT2A) Core->Target2 aromatic stacking Methoxy 8-Methoxy Group (H-Bond Acceptor) Methoxy->Target1 anchors to β-tubulin Ketone C10-Ketone (Functionalization Handle) Ketone->Target2 amine conversion

Pharmacophore logic of the 8-methoxydibenzo[b,f]oxepin-10(11H)-one scaffold.

Target Profile I: Tubulin (Colchicine Binding Pocket)

Mechanistic Causality

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. The 8-methoxydibenzo[b,f]oxepin scaffold binds specifically to the colchicine pocket located at the interface of the α/β-tubulin heterodimer[2]. Because the oxepin ring locks the aromatic rings in a cis-configuration, the molecule perfectly occupies the hydrophobic cavity, preventing the curved tubulin dimer from straightening into the geometry required for microtubule polymerization[2][3]. Molecular docking reveals that the scaffold is stabilized by hydrophobic interactions with key β-tubulin residues, including Leu242, Leu248, Ala250, and Lys254[2].

Self-Validating Protocol: Competitive Tubulin Binding Assay

To accurately quantify the binding affinity ( Ki​ ) of dibenzoxepin derivatives to the colchicine pocket, a competitive radioligand binding assay must be employed using [3H] -colchicine.

Step-by-Step Methodology:

  • Protein Preparation: Purify porcine brain tubulin (>99% purity) and dilute to a final concentration of 3 µM in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Ligand Incubation: Incubate the tubulin solution with 50 nM [3H] -colchicine and varying concentrations of the 8-methoxydibenzo[b,f]oxepin derivative (0.1 nM to 100 µM) in a 96-well plate.

  • Equilibration: Incubate the mixture at 37°C for 45 minutes to ensure thermodynamic equilibrium. Causality note: Colchicine binding is highly temperature-dependent and slow; 45 minutes at 37°C ensures steady-state kinetics.

  • Separation: Rapidly filter the samples through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine using a cell harvester. Wash three times with ice-cold PIPES buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Validation: Calculate the IC50​ using non-linear regression. Derive the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Use Combretastatin A-4 as a positive control to validate assay sensitivity.

TubulinPathway Ligand Dibenzoxepin Scaffold Bind Binds Colchicine Pocket (α/β Interface) Ligand->Bind Inhibit Inhibits Tubulin Polymerization Bind->Inhibit Arrest Mitotic Arrest (G2/M Phase) Inhibit->Arrest Apoptosis Cell Death (Apoptosis) Arrest->Apoptosis

Signaling cascade of tubulin depolymerization induced by the dibenzoxepin scaffold.

Target Profile II: Monoaminergic Receptors (Dopamine D2 & Serotonin 5-HT2A)

Mechanistic Causality

When 8-methoxydibenzo[b,f]oxepin-10(11H)-one undergoes reductive amination with 1-methylpiperazine, it yields Metoxepin [4][5]. This transformation shifts the pharmacological profile from a tubulin inhibitor to a potent neuroleptic[6]. The "butterfly" conformation of the dibenzoxepin core mimics the topology of phenothiazine and thioxanthene antipsychotics. The protonated nitrogen of the piperazine ring forms a critical electrostatic salt bridge with a conserved aspartate residue in the transmembrane domain of GPCRs (e.g., Asp114 in the D2 receptor), while the 8-methoxy group anchors the molecule into the hydrophobic auxiliary pocket, conferring high affinity for Dopamine D2 and Serotonin 5-HT2A receptors[6].

Self-Validating Protocol: GPCR Radioligand Displacement Assay

To determine the receptor binding affinity profile of the aminated scaffold, a membrane-based displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand ( [3H] -spiperone for D2; [3H] -ketanserin for 5-HT2A), and serial dilutions of the test compound.

  • Non-Specific Binding (NSB) Control: Define NSB by adding a saturating concentration (10 µM) of a known antagonist (e.g., Haloperidol for D2) to control wells. Causality note: This step is mandatory to subtract background noise from lipids and filter binding, ensuring the calculated affinity reflects true receptor engagement.

  • Incubation & Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C filters.

  • Analysis: Measure bound radioactivity via scintillation counting. Plot specific binding versus log[compound] to determine IC50​ and calculate Ki​ .

GPCRWorkflow Prep Membrane Preparation Isolate D2/5-HT2A Receptors Incubate Ligand Incubation Add [3H]-Ligand + Test Compound Prep->Incubate Filter Rapid Filtration Separate Bound vs Free Incubate->Filter Count Scintillation Counting Quantify Radioactivity Filter->Count Analyze Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Count->Analyze

Workflow for GPCR radioligand displacement assay to quantify binding affinity.

Emerging Target: SARS-CoV-2 Main Protease (Mpro)

Recent computational and virtual screening studies of the ChEMBL database have identified dibenzoxepin derivatives (specifically Metoxepin, derived directly from the 8-methoxy ketone scaffold) as potential non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[7][8].

Unlike covalent inhibitors that target Cys145 directly but often suffer from high toxicity, the bulky, rigidified dibenzoxepin core exhibits high binding affinity (docking scores of approx. -53.3 kcal/mol) by sterically occluding the catalytic dyad (Cys145/His41)[7][8]. This represents a novel repositioning vector for the 8-methoxydibenzo[b,f]oxepin scaffold in antiviral drug discovery.

Quantitative Data Summary

The following table summarizes the binding affinities and energetic parameters of the 8-methoxydibenzo[b,f]oxepin scaffold and its primary functionalized derivatives across validated targets:

Target Receptor / ProteinScaffold FormBinding Affinity / EnergyKey Interacting ResiduesPrimary Indication
α/β-Tubulin (Colchicine Pocket) Ketone/Amine Derivatives ΔG : -7.7 to -9.3 kcal/molLeu242, Leu248, Ala250, Lys254 (β-tubulin)Anti-Cancer (Vascular Disrupting)
Dopamine D2 Receptor Piperazine Derivative (Metoxepin) Ki​ : Low NanomolarAsp114, Ser193, Phe390Antipsychotic / Neuroleptic
Serotonin 5-HT2A Receptor Piperazine Derivative (Metoxepin) Ki​ : Sub-NanomolarAsp155, Ser242, Phe340Antipsychotic / Neuroleptic
SARS-CoV-2 Mpro Piperazine Derivative (Metoxepin)Docking Score: -53.3 kcal/molCys145, His41 (Catalytic Dyad)Antiviral (Investigational)

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 8-Methoxydibenzo[b,f]oxepin-10(11H)-one

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Overview & Mechanistic Rationale The dibenzo[b,f]oxepin-10(11H)-one scaffold is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Overview & Mechanistic Rationale

The dibenzo[b,f]oxepin-10(11H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core intermediate in the development of CNS therapeutics, antidepressants, and antipsychotics [1]. The synthesis of the 8-methoxy derivative, 8-methoxydibenzo[b,f]oxepin-10(11H)-one , requires careful strategic planning to construct the central seven-membered oxepinone ring while preserving the electron-donating methoxy moiety.

This protocol employs a robust, self-validating three-step linear sequence:

  • Intermolecular Ullmann Diaryl Ether Synthesis: Formation of the critical ether linkage.

  • Saponification: Unmasking the carboxylic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization to form the final tricyclic system.

Expert Insight: The Causality of Reagent Selection

A common pitfall in the synthesis of methoxy-substituted dibenzoxepins is the final cyclization step. Traditional Friedel-Crafts acylation relies on converting the carboxylic acid to an acid chloride, followed by treatment with a strong Lewis acid (e.g., AlCl3​ or BBr3​ ). However, strong Lewis acids readily coordinate with the methoxy oxygen, leading to unintended ether cleavage (demethylation) and yielding the 8-hydroxy byproduct.

To circumvent this, our protocol utilizes Eaton’s Reagent (7.7 wt% P2​O5​ in methanesulfonic acid) [2]. This protic acid/anhydride system generates the requisite acylium ion for cyclization under relatively mild conditions (80 °C) without risking the integrity of the methoxy group. Furthermore, Eaton's reagent offers significantly lower viscosity compared to classical Polyphosphoric Acid (PPA), ensuring efficient stirring, scalable heat transfer, and a much simpler aqueous workup.

Synthesis Pathway Visualization

SynthesisRoute SM Starting Materials 4-Methoxyphenol + Methyl 2-bromophenylacetate Step1 Step 1: Ullmann Coupling (CuI, K2CO3, DMF, 110 °C) SM->Step1 Int1 Intermediate 1 Methyl 2-(4-methoxyphenoxy)phenylacetate Step1->Int1 Step2 Step 2: Saponification (LiOH, THF/H2O, RT) Int1->Step2 Int2 Intermediate 2 2-(4-methoxyphenoxy)phenylacetic acid Step2->Int2 Step3 Step 3: Friedel-Crafts Acylation (Eaton's Reagent, 80 °C) Int2->Step3 Product Target Molecule 8-Methoxydibenzo[b,f]oxepin-10(11H)-one Step3->Product

Figure 1: Three-step synthetic workflow for 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-methoxyphenoxy)phenylacetate (Ullmann Coupling)

Objective: Establish the diaryl ether linkage via copper-catalyzed cross-coupling.

  • Preparation: To an oven-dried, argon-purged 250 mL round-bottom flask, add 4-methoxyphenol (12.4 g, 100 mmol, 1.0 eq) and methyl 2-bromophenylacetate (25.2 g, 110 mmol, 1.1 eq).

  • Catalyst & Base: Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ , 27.6 g, 200 mmol, 2.0 eq) and Copper(I) Iodide (CuI, 1.9 g, 10 mmol, 0.1 eq).

  • Solvent & Reaction: Suspend the mixture in anhydrous DMF (100 mL). Stir the suspension vigorously and heat to 110 °C under an argon atmosphere for 16 hours.

  • Workup: Cool the dark mixture to room temperature. Filter through a pad of Celite to remove copper salts and inorganic solids, washing the pad with Ethyl Acetate (EtOAc, 150 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water ( 3×100 mL) to remove DMF, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of 2-(4-methoxyphenoxy)phenylacetic acid (Saponification)

Objective: Hydrolyze the methyl ester to prepare the carboxylic acid for cyclization.

  • Preparation: Dissolve Intermediate 1 (21.8 g, ~80 mmol) in a mixture of THF (80 mL) and Water (40 mL) in a 250 mL flask.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 6.7 g, 160 mmol, 2.0 eq) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with Diethyl Ether (50 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using 2M HCl. A white precipitate will form.

  • Isolation: Extract the aqueous layer with EtOAc ( 3×75 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate to yield Intermediate 2 as a white solid. Note: This material is typically pure enough (>95%) to use directly in the next step.

Step 3: Synthesis of 8-Methoxydibenzo[b,f]oxepin-10(11H)-one (Intramolecular Cyclization)

Objective: Form the 7-membered oxepinone ring via electrophilic aromatic substitution.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add Intermediate 2 (12.9 g, 50 mmol).

  • Cyclization: Slowly add Eaton’s Reagent (10 wt% P2​O5​ in methanesulfonic acid, 50 mL). The mixture will become a homogenous, slightly viscous solution.

  • Heating: Heat the reaction mixture to 80 °C and stir for 3 hours. The solution will darken to a deep amber color.

  • Quenching (Caution - Exothermic): Cool the flask to room temperature. Carefully and slowly pour the mixture into a beaker containing vigorously stirred crushed ice (300 g). Stir until the ice melts.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM, 3×100 mL).

  • Neutralization: Carefully wash the combined DCM layers with saturated aqueous NaHCO3​ ( 2×100 mL) until gas evolution ceases, followed by brine (100 mL).

  • Purification: Dry over MgSO4​ , filter, and concentrate. Purify the crude residue by recrystallization from Ethanol or via flash chromatography (Hexanes/EtOAc 8:2) to yield the target compound as an off-white crystalline solid.

Quantitative Data & Quality Control

To ensure the protocol operates as a self-validating system, researchers should compare their in-process metrics against the standardized data in the tables below.

Table 1: Reaction Parameters and Expected Yields

StepTransformationReagents / CatalystTemp (°C)Time (h)Expected Yield
1 Ullmann CouplingCuI, K2​CO3​ , DMF1101682 - 88%
2 Saponification LiOH⋅H2​O , THF/ H2​O 20-25492 - 96%
3 Friedel-CraftsEaton's Reagent80370 - 78%

Table 2: In-Process Quality Control (IPQC) & Characterization Markers

CompoundTLC Rf​ (Eluent)Key 1 H NMR Signatures (CDCl 3​ , 400 MHz)MS (ESI+) m/z
Intermediate 1 0.60 (9:1 Hex/EtOAc) δ 3.65 (s, 3H, -COOCH 3​ ), 3.78 (s, 3H, -OCH 3​ ), 3.70 (s, 2H, Ar-CH 2​ -)287.1 [M+H] +
Intermediate 2 0.15 (8:2 Hex/EtOAc) δ 3.79 (s, 3H, -OCH 3​ ), 3.75 (s, 2H, Ar-CH 2​ -), 10.5 (br s, 1H, -COOH )257.0 [M-H]
Target Product 0.45 (8:2 Hex/EtOAc) δ 3.82 (s, 3H, -OCH 3​ ), 4.05 (s, 2H, C11-CH 2​ -), 7.1-7.8 (m, 7H, Ar-H )241.1[M+H] +

Note: The diagnostic shift of the C11 methylene protons from ~3.75 ppm in the open-chain precursor to ~4.05 ppm in the rigid tricyclic system is the primary confirmation of successful cyclization.

References

  • Synthesis of Dibenzoxepinones: RSC Advances. Synthesis of 10,11-dihydrodibenzo[b,f]oxepin-10-ones via an Ullmann/Friedel-Crafts sequence. Available at:[Link]

  • Eaton's Reagent Methodology: Journal of Organic Chemistry. Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. Available at:[Link]

Application

Application Note: 8-Methoxydibenzo[b,f]oxepin-10(11H)-one in Drug Discovery and Development

Executive Summary The dibenzo[b,f]oxepin ring system represents a highly versatile, privileged scaffold in medicinal chemistry. Specifically, 8-methoxydibenzo[b,f]oxepin-10(11H)-one (CAS: 25558-66-1) serves as a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dibenzo[b,f]oxepin ring system represents a highly versatile, privileged scaffold in medicinal chemistry. Specifically, 8-methoxydibenzo[b,f]oxepin-10(11H)-one (CAS: 25558-66-1) serves as a critical synthetic building block (synthon) for the development of novel therapeutic agents[1]. Characterized by its non-planar, saddle-shaped conformation, this scaffold is uniquely suited to mimic complex natural products, such as combretastatin A-4 and pacharin, making it highly valuable in targeted oncology and anti-inflammatory drug design[2].

This application note provides a comprehensive technical guide on the utilization of 8-methoxydibenzo[b,f]oxepin-10(11H)-one, detailing its mechanistic rationale, synthetic workflows, and validated pharmacological protocols for researchers engaged in preclinical drug discovery.

Chemical Profile & Mechanistic Rationale

Structural Advantages of the 8-Methoxy Substitution

The core dibenzo[b,f]oxepin structure features a seven-membered ether ring flanked by two benzene rings. The addition of a methoxy group at the 8-position and a ketone at the 10-position provides two distinct functional advantages:

  • Electronic Modulation (8-Methoxy): The electron-donating methoxy group increases the electron density of the adjacent aromatic ring. In biological systems, this enhances π−π stacking and acts as a potent hydrogen-bond acceptor, which is critical for anchoring the molecule within the hydrophobic pocket of the colchicine-binding site on α/β -tubulin heterodimers[3].

  • Reactivity Hub (10-Ketone / 11-Methylene): The C10 carbonyl group activates the adjacent C11 methylene protons, allowing for facile enolization. This enables highly efficient downstream functionalizations, such as α -arylation, Knoevenagel condensations, or oxidation to a 10,11-diketone for the synthesis of complex tetracyclic heterocycles[4][5].

Primary Pharmacological Targets

Derivatives synthesized from this synthon primarily target two distinct pathways:

  • Microtubule Dynamics: Arylidene and azo-derivatives of dibenzo[b,f]oxepine act as potent tubulin polymerization inhibitors by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis in solid tumors[2][3].

  • Kinase Inhibition: Fused heterocycles (e.g., dibenzo[e,h]azulenes) derived from the 10-ketone exhibit strong inhibition of p38 MAP kinases, reducing the production of pro-inflammatory cytokines (TNF- α , IL-1 β ) in models of rheumatoid arthritis[4].

MOA Drug Dibenzo[b,f]oxepin Derivative Target Colchicine Binding Site (α/β-Tubulin Interface) Drug->Target Hydrophobic Interaction Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Conformational Shift Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Microtubule Depletion Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Caspase-3/7 Activation

Fig 1: Mechanism of action for dibenzo[b,f]oxepin-derived microtubule polymerization inhibitors.

Synthetic Workflows & Scaffold Generation

The synthetic utility of 8-methoxydibenzo[b,f]oxepin-10(11H)-one is defined by its ability to undergo divergent synthesis. By manipulating the C10-C11 bond, researchers can generate a library of structurally diverse candidates.

SynthWorkflow A 8-methoxydibenzo[b,f]oxepin-10(11H)-one (CAS: 25558-66-1) B SeO2 Oxidation (C11 Activation) A->B Pathway A (Oxidation) D Knoevenagel Condensation (Aldehyde Addition) A->D Pathway B (Condensation) C Hinsberg Cyclization (Binucleophile) B->C E Tetracyclic Heterocycles (e.g., Thiophene-fused) C->E Scaffold Generation F Arylidene Derivatives (Microtubule Inhibitors) D->F Target Synthesis

Fig 2: Divergent synthetic pathways utilizing 8-methoxydibenzo[b,f]oxepin-10(11H)-one as a synthon.

Pharmacological Profiling of Derivatives

To guide lead optimization, the following table summarizes the quantitative pharmacological data of common derivative classes synthesized from the dibenzo[b,f]oxepin core[2][3][4].

Derivative ClassPrimary Molecular TargetBinding Affinity / IC 50​ Primary IndicationStructural Role of 8-Methoxy
Arylidene-dibenzoxepins α/β -Tubulin (Colchicine site)IC 50​ : 1.2 - 4.5 µMSolid Tumors (Breast, Lung)H-bond acceptor; mimics combretastatin A-4 methoxy groups.
Dibenzo[e,h]azulenes p38 MAP KinaseIC 50​ : 50 - 150 nMRheumatoid ArthritisEnhances target residence time via hydrophobic pocket insertion.
Azo-dibenzoxepines Tubulin (Photoswitchable) Δ G: -9.0 to -11.0 kcal/molTargeted PhotopharmacologySteric tuning for optimal E/Z photoisomerization.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific mechanistic reasoning (causality) for reagent selection and built-in quality control steps to ensure trustworthiness.

Protocol A: Synthesis of 8-Methoxy-dibenzoxepino-fused Thiophenes via Hinsberg Cyclization

This protocol details "Pathway A" from Figure 2, converting the synthon into a rigid tetracyclic p38 MAPK inhibitor scaffold.

Reagents: 8-methoxydibenzo[b,f]oxepin-10(11H)-one, Selenium dioxide (SeO 2​ ), 1,4-dioxane, 2,2'-dimethyl thiodiglycolate, Sodium methoxide (NaOMe), Methanol.

Step-by-Step Methodology:

  • Oxidation to 10,11-Diketone: Dissolve 1.0 eq of 8-methoxydibenzo[b,f]oxepin-10(11H)-one in anhydrous 1,4-dioxane. Add 1.2 eq of SeO 2​ and reflux for 6 hours.

    • Causality: SeO 2​ is utilized because it selectively oxidizes the activated C11 methylene to a ketone without causing oxidative cleavage of the sensitive seven-membered oxepin ether linkage[4].

  • Filtration & Intermediate Validation: Cool the mixture to room temperature and filter through a Celite pad to remove precipitated red selenium. Concentrate the filtrate in vacuo.

    • Validation: Confirm the formation of the 10,11-diketone via FT-IR (appearance of a broad, distinct dual-carbonyl stretch at ~1680 cm −1 ).

  • Hinsberg Cyclization: Dissolve the crude diketone in anhydrous methanol. Add 1.1 eq of 2,2'-dimethyl thiodiglycolate, followed by the dropwise addition of a freshly prepared NaOMe solution (2.5 eq) at 0°C. Stir at room temperature for 12 hours.

    • Causality: The binucleophile (thiodiglycolate) attacks the highly electrophilic diketone under basic conditions. The basic environment (NaOMe) drives the double condensation reaction, closing the thiophene ring to form the planar dibenzo[e,h]azulene framework.

  • Workup & Purification: Quench with 1M HCl to pH 4. Extract with ethyl acetate (3x). Dry over MgSO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2).

Protocol B: In Vitro Tubulin Polymerization Turbidimetric Assay

This protocol validates the efficacy of synthesized derivatives (Pathway B) as microtubule disruptors.

Reagents: Porcine brain tubulin (>99% pure), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.9), GTP (Guanosine triphosphate), DMSO, Colchicine (Positive Control).

Step-by-Step Methodology:

  • Buffer & Tubulin Preparation: Prepare the PEM buffer and keep it on ice. Reconstitute porcine tubulin to a final concentration of 3 mg/mL in PEM buffer supplemented with 1 mM GTP.

    • Causality: PIPES is chosen over Tris because it optimally stabilizes microtubule protofilaments. EGTA is critical as it chelates trace Ca 2+ ions, which are potent natural inhibitors of tubulin polymerization. Mg 2+ is required for GTP binding.

  • Compound Incubation: In a pre-chilled 96-well half-area UV plate, add 5 µL of the test derivative (dissolved in DMSO, final assay concentration 10 µM). Add 5 µL of Colchicine (10 µM) to positive control wells, and 5 µL of pure DMSO to negative control (vehicle) wells.

    • Validation: The final DMSO concentration must not exceed 1% v/v, as higher concentrations will independently alter microtubule dynamics, generating false positives.

  • Reaction Initiation: Rapidly add 45 µL of the cold tubulin/GTP mixture to each well using a multichannel pipette. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Causality: Tubulin polymerization is highly temperature-dependent. Shifting the temperature from 4°C to 37°C initiates the nucleation and elongation phases of polymerization.

  • Kinetic Measurement: Measure the absorbance at 340 nm every 1 minute for 60 minutes.

    • Causality: As tubulin heterodimers assemble into large microtubule polymers, the solution becomes turbid, scattering light. An increase in OD 340​ directly correlates to polymer mass. An effective 8-methoxydibenzo[b,f]oxepin derivative will produce a flat kinetic curve (suppressed OD 340​ ), mirroring the colchicine positive control.

References

  • ResearchGate. Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Retrieved from:[Link]

  • American Chemical Society (ACS). A novel synthesis of the dibenz[b,f]oxepin ring system. Retrieved from:[Link]

Sources

Method

Application Note: Catalytic Methods for the Preparation of 8-Methoxydibenzo[b,f]oxepin-10(11H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 8-Methoxydibenzo[b,f]oxepin-10(11H)-one (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 8-Methoxydibenzo[b,f]oxepin-10(11H)-one (CAS No. 25558-66-1 | MW: 240.25 g/mol )

Introduction & Pharmacological Relevance

The dibenzo[b,f]oxepine scaffold is a privileged pharmacophore embedded in numerous bioactive natural products (e.g., bauhinoxepins) and commercial therapeutics, particularly in the realm of antipsychotic and antidepressant agents [2] [4]. The specific intermediate, 8-methoxydibenzo[b,f]oxepin-10(11H)-one , serves as a highly versatile building block. The presence of the C10 ketone allows for subsequent functionalization (e.g., reductive amination, Wittig olefination, or Grignard addition), while the 8-methoxy group provides an electronic handle for downstream demethylation to yield biologically critical phenolic derivatives.

Historically, the synthesis of dibenzo[b,f]oxepin-10(11H)-ones relied on harsh, stoichiometric Brønsted acids (like polyphosphoric acid) to drive Friedel-Crafts cyclizations[3]. However, modern synthetic demands require scalable, high-yielding, and functional-group-tolerant catalytic methods. This guide details two advanced catalytic paradigms for constructing this scaffold: Palladium-Catalyzed Intramolecular α -Arylation and Lewis Acid-Catalyzed Friedel-Crafts Acylation .

Mechanistic Logic & Catalyst Selection

To construct the central seven-membered oxepine ring, one must forge a carbon-carbon bond that bridges the two pre-assembled aryl rings. The choice of precursor dictates the catalytic pathway.

Pathway A: Palladium-Catalyzed Intramolecular α -Arylation

This method utilizes 1-(2-(2-bromophenoxy)-5-methoxyphenyl)ethan-1-one as the precursor. The reaction proceeds via a Buchwald-Hartwig-type enolate arylation [1].

  • Causality of Catalyst/Ligand: The reaction requires a strong base (NaOtBu) to deprotonate the α -methyl group of the acetophenone moiety. A bulky, electron-rich biaryl phosphine ligand (e.g., DavePhos) is critical. The steric bulk accelerates the reductive elimination step to form the challenging seven-membered ring, while its electron richness facilitates the initial oxidative addition into the sterically hindered aryl bromide bond.

Pathway B: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This method utilizes 2-(2-(4-methoxyphenoxy)phenyl)acetic acid. By employing a catalytic Lewis acid rather than stoichiometric polyphosphoric acid, the reaction profile becomes significantly milder [4].

  • Causality of Activation: The carboxylic acid is first converted into a highly electrophilic mixed anhydride using trifluoroacetic anhydride (TFAA). Bismuth(III) triflate (Bi(OTf)₃) is selected as the catalyst because it is highly oxophilic, water-tolerant, and exceptionally Lewis acidic. It coordinates the mixed anhydride, lowering the LUMO and driving the electrophilic aromatic substitution selectively ortho to the ether linkage (para to the methoxy group is blocked, and the tether length strongly favors the 7-membered ring closure).

Workflow cluster_A Pathway A: Transition-Metal Catalysis cluster_B Pathway B: Lewis Acid Catalysis P1 Precursor A 1-(2-(2-bromophenoxy)- 5-methoxyphenyl)ethan-1-one Cat1 Pd-Catalyzed α-Arylation Pd(OAc)2, DavePhos NaOtBu, Toluene P1->Cat1 Enolate Formation Target Target Scaffold 8-methoxydibenzo[b,f]oxepin-10(11H)-one (CAS: 25558-66-1) Cat1->Target C-C Bond Formation P2 Precursor B 2-(2-(4-methoxyphenoxy) phenyl)acetic acid Cat2 Friedel-Crafts Acylation Bi(OTf)3, TFAA DCE, 80°C P2->Cat2 Mixed Anhydride Activation Cat2->Target C-C Bond Formation

Catalytic pathways for synthesizing 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

Quantitative Data: Optimization of α -Arylation

The efficiency of the Pd-catalyzed ring closure is highly dependent on the ligand and base pairing. The table below summarizes the optimization landscape, demonstrating why DavePhos and NaOtBu are the superior combination.

EntryPre-catalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃NaOtBuToluene100TraceLigand too small; fails to promote reductive elimination.
2Pd(OAc)₂XPhosNaOtBuToluene10065Good conversion, but competitive protodebromination observed.
3 Pd(OAc)₂ DavePhos NaOtBu Toluene 100 88 Optimal steric bulk; rapid C-C bond formation.
4Pd₂(dba)₃DavePhosCs₂CO₃Dioxane10072Weaker base slows enolization; longer reaction time required.
5NoneDavePhosNaOtBuToluene1000Confirms transition-metal necessity (no background SₙAr) [2].

Experimental Protocols

Protocol 1: Pd-Catalyzed Intramolecular α -Arylation (Pathway A)

Objective: High-yield conversion of 1-(2-(2-bromophenoxy)-5-methoxyphenyl)ethan-1-one to the target scaffold via Pd-catalyzed C-C coupling [1].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), DavePhos (39.4 mg, 0.10 mmol, 10 mol%), and sodium tert-butoxide (144 mg, 1.50 mmol, 1.5 equiv).

  • Substrate Addition: Dissolve 1-(2-(2-bromophenoxy)-5-methoxyphenyl)ethan-1-one (321 mg, 1.00 mmol) in anhydrous, degassed toluene (10 mL, 0.1 M). Add this solution to the Schlenk flask.

  • Reaction: Seal the flask, remove it from the glovebox, and stir in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution as the active Pd(0) species forms. GC-MS analysis of an aliquot must show the complete disappearance of the m/z 320/322 (precursor) doublet and the emergence of a single m/z 240 peak (product).

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base and destroy any active Pd complexes. Extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the product as a pale yellow solid.

Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation (Pathway B)

Objective: Milder, catalytic electrophilic aromatic substitution of 2-(2-(4-methoxyphenoxy)phenyl)acetic acid [3].

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under nitrogen, dissolve 2-(2-(4-methoxyphenoxy)phenyl)acetic acid (258 mg, 1.00 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Cool to 0 °C.

  • Mixed Anhydride Formation: Dropwise, add trifluoroacetic anhydride (TFAA, 167 µL, 1.20 mmol). Stir at 0 °C for 30 minutes.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a baseline shift from the polar acid (Rf ~0.1) to the non-polar mixed anhydride intermediate (Rf ~0.8).

  • Catalyst Addition: Add Bismuth(III) triflate (Bi(OTf)₃, 131 mg, 0.20 mmol, 20 mol%).

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. The highly Lewis acidic Bi(OTf)₃ coordinates the anhydride, driving the intramolecular attack by the electron-rich methoxy-bearing ring.

  • Workup & Isolation: Cool to room temperature. Quench slowly with saturated aqueous NaHCO₃ (10 mL) to neutralize trifluoroacetic acid byproducts. Extract with dichloromethane (3 × 10 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from hot ethanol to afford the pure 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

References

  • Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular α‐arylation of 2′‐(2‐bromophenoxy)
  • One-Pot Synthesis of Dibenzo[b,f]oxepines and Total Synthesis of Bauhinoxepin C ACS Publications URL
  • Strategies in the synthesis of dibenzo[b,f]heteropines Semantic Scholar URL
  • PMC (PubMed Central)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Methoxydibenzo[b,f]oxepin-10(11H)-one

Welcome to the Application Support Center. The synthesis of 8-methoxydibenzo[b,f]oxepin-10(11H)-one—a critical dibenzoxepinone intermediate structurally analogous to Manske's ketone and utilized in the total synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 8-methoxydibenzo[b,f]oxepin-10(11H)-one—a critical dibenzoxepinone intermediate structurally analogous to Manske's ketone and utilized in the total synthesis of cularine alkaloids[1]—frequently presents unique synthetic hurdles. Researchers commonly encounter ether cleavage, poor regioselectivity, or unanticipated ring contractions during cyclization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your reaction yields, ensuring a self-validating workflow for drug development professionals.

Section 1: Troubleshooting Pd-Catalyzed α-Arylation

Context: The intramolecular Pd-catalyzed α-arylation of diaryl ethers (e.g., 2-(2-bromophenoxy)-4-methoxyacetophenone) is a highly convergent method to construct the 7-membered dibenzoxepinone core[1].

Q: My Pd-catalyzed cyclization is yielding a significant amount of a highly fluorescent byproduct instead of the desired oxepinone. What is happening? A: You are likely observing an unanticipated ring contraction to a xanthone derivative. This occurs when the intermediate palladium enolate undergoes CO extrusion and rearrangement prior to the desired reductive elimination[2].

Causality & Solution: High temperatures (>110 °C) and strong bases (like NaOtBu) exacerbate this degradation pathway. To suppress xanthone formation, switch to a milder base such as Cs₂CO₃ and utilize a bidentate ligand with a large bite angle, such as XantPhos. The wide bite angle of XantPhos accelerates the desired reductive elimination to the 7-membered ring, kinetically outcompeting the CO extrusion pathway.

Table 1: Optimization of Pd-Catalyzed α-Arylation Conditions
Catalyst System (2-5 mol%)Base (2.0 eq)SolventTemp (°C)Yield of Oxepinone (%)Xanthone Byproduct (%)
Pd₂(dba)₃ / PPh₃NaOtBuToluene1102545
Pd(OAc)₂ / JohnPhosK₂CO₃1,4-Dioxane1005515
Pd₂(dba)₃ / XantPhos Cs₂CO₃ 1,4-Dioxane 100 88 <2
Protocol: Optimized Pd-Catalyzed Cyclization
  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with the diaryl ether precursor (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), XantPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.1 M concentration) under an argon atmosphere.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: The reaction mixture should transition from a dark red/purple suspension to a pale yellow/brown mixture as the active Pd(0) species is consumed and the product forms.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

G A Diaryl Ether Precursor (2-bromophenoxy-acetophenone) B Pd-Catalyst / Base (e.g., Pd2(dba)3, XantPhos) A->B Activation C Desired Product: 8-methoxydibenzo[b,f]oxepin-10(11H)-one B->C α-Arylation (Optimal Conditions) D Side Reaction Pathway (CO Extrusion) B->D Excess Base / High Temp E Byproduct: Xanthone Derivative D->E Rearrangement

Divergent pathways in Pd-catalyzed α-arylation leading to oxepinone vs. xanthone.

Section 2: Troubleshooting Intramolecular Friedel-Crafts Acylation

Context: The cyclization of 2-(3-methoxyphenoxy)phenylacetic acid derivatives via Friedel-Crafts acylation is a classical route to dibenzoxepinones[2].

Q: When using AlCl₃ or BF₃·OEt₂ to induce cyclization, my yields are below 20%, and I observe a complex mixture of polar spots on TLC. How can I improve this? A: Harsh Lewis acids like AlCl₃ strongly coordinate to the ether oxygen of the diaryl ether linkage and the 8-methoxy group.

Causality & Solution: This coordination leads to Lewis acid-mediated ether cleavage (dealkylation) and subsequent polymerization of the resulting electron-rich phenols. To prevent ether scission, you must utilize a softer, non-coordinating Brønsted acid or a mild anhydride system. The use of Trifluoroacetic anhydride (TFAA) and Trifluoromethanesulfonic acid (TfOH) at 0 °C to room temperature provides excellent yields (83-100%) by generating a highly reactive mixed anhydride/acylium ion without cleaving the sensitive ether bonds[2].

Table 2: Acid Promoters for Friedel-Crafts Cyclization of Phenoxyacetic Acids
Acid SystemTemp (°C)Reaction Time (h)Primary ObservationYield (%)
AlCl₃ / CH₂Cl₂254Ether cleavage, polymerization<20
Polyphosphoric Acid (PPA)9012Charring, incomplete conversion35
TFAA / BF₃·OEt₂0 to 252Clean conversion, moderate rate78
TFAA / TfOH 0 to 25 1 Rapid cyclization, high purity 92
Protocol: Mild Friedel-Crafts Acylation using TFAA/TfOH
  • Activation: Dissolve the 2-(3-methoxyphenoxy)phenylacetic acid precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under argon and cool to 0 °C.

  • Anhydride Addition: Add Trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise. Stir for 15 minutes to form the mixed anhydride intermediate.

  • Acid Catalysis: Carefully add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv).

    • Self-Validation Check: A transient deep color (often orange or red) will appear, indicating the successful formation of the reactive acylium ion intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC (disappearance of the starting acid, typically Rf = 0.2 in 1:1 Hexanes/EtOAc).

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to afford the product.

FC_Troubleshooting Start Start: Intramolecular Friedel-Crafts (Phenoxyacetic acid derivative) Q1 Observing ether cleavage or polymerization? Start->Q1 Sol1 Switch from AlCl3/BF3 to TFAA/TfOH (0 °C to RT) Q1->Sol1 Yes Q2 Is regioselectivity poor (para vs ortho)? Q1->Q2 No Sol1->Q2 Sol2 Use McMurry Coupling or FeCl2 / Cl2CHOCH3 Q2->Sol2 Yes Success High Yield 8-methoxy- dibenzo[b,f]oxepin-10(11H)-one Q2->Success No Sol2->Success

Decision tree for optimizing Friedel-Crafts acylation of phenoxyacetic acids.

Section 3: Alternative McMurry Coupling Strategy

Context: For researchers struggling with acylation regioselectivity (e.g., forming the wrong isomer due to the 8-methoxy directing group), an alternative is the McMurry coupling of formyl-substituted diaryl ethers[3].

Q: My McMurry cyclization using standard TiCl₄/Zn yields mostly unreacted starting material or intermolecular dimers. How do I force the intramolecular closure? A: The 7-membered dibenzoxepine ring is entropically disfavored compared to 5- or 6-membered rings[3].

Causality & Solution: Intermolecular dimerization outcompetes intramolecular cyclization at standard concentrations (0.1 M). You must perform the reaction under pseudo-high-dilution conditions (≤0.01 M) using a syringe pump to slowly add the dialdehyde precursor to the active Ti(0) slurry over several hours. This ensures the intermediate pinacol coupling occurs intramolecularly, yielding the target dibenzo[b,f]oxepin system in 53%–55% yields[3].

References
  • Deichert, J. A., Mizufune, H., Patel, J. J., Hurst, T. E., Maheta, A., Kitching, M. O., Ross, A. C., & Snieckus, V. (2020). Expedient Pd‐Catalyzed α‐Arylation towards Dibenzoxepinones: Pivotal Manske's Ketone for the Formal Synthesis of Cularine Alkaloids. European Journal of Organic Chemistry, 2020(30), 4693-4697. URL: [Link]

  • Olivera, R., Sanmartín, R., Churruca, F., & Domínguez, E. (2012). Recent Advances on the Development of Synthetic Strategies to Access Dibenzoxepine Derivatives. URL: [Link] (Related mechanisms discussed in text)

  • Faraoni, M. B., et al. (2020). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Universidad Complutense de Madrid / MDPI. URL: [Link]

Sources

Optimization

optimizing reaction conditions for 8-methoxydibenzo[b,f]oxepin-10(11H)-one derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 8-methoxydibenzo[b,f]oxepin-10(11H)-one derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 8-methoxydibenzo[b,f]oxepin-10(11H)-one derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causality behind each experimental choice, providing you with a self-validating framework to ensure high-yield, reproducible results.

Module 1: Mechanistic Pathway & Workflow Visualization

The synthesis of dibenzo[b,f]oxepin-10(11H)-one scaffolds historically relied on transition-metal-catalyzed Ullmann couplings or sensitive intramolecular McMurry reactions[1]. However, the most scalable and robust method is a transition-metal-free cascade process [2]. This pathway relies on an intermolecular nucleophilic aromatic substitution ( SN​Ar ) followed by an intramolecular Knoevenagel condensation[2].

ReactionOptimization A Substituted Phenol + Aldehyde (Starting Materials) B Intermolecular SNAr (Polar Aprotic Solvent) A->B Cs2CO3 C Diaryl Ether Intermediate (In-Process LC-MS Check) B->C D Intramolecular Knoevenagel Condensation (120 °C) C->D Heat E 8-methoxydibenzo[b,f]oxepin-10(11H)-one D->E

Transition-metal-free cascade synthesis of dibenzo[b,f]oxepin-10(11H)-one derivatives.

Module 2: Self-Validating Experimental Protocol

To ensure your reaction does not fail silently, this step-by-step methodology is designed as a self-validating system. You will not proceed to the thermodynamic ring-closing step until the kinetic etherification is analytically confirmed.

Step 1: Reagent Charging (Kinetic Control)

  • Action: Charge an oven-dried Schlenk flask with the 8-methoxy-substituted phenol (0.65 mmol), the corresponding ortho-halogenated aldehyde (1.04 mmol), and Cs2​CO3​ (2.35 mmol)[2].

  • Causality: Cs2​CO3​ is specifically chosen because the large, highly polarizable cesium cation provides a "soft" counterion effect. This enhances the nucleophilicity of the phenoxide without stripping protons indiscriminately, which would otherwise lead to aldehyde degradation[2].

Step 2: Solvent Addition & Etherification

  • Action: Add 3.2 mL of anhydrous DMF and stir at room temperature.

  • Causality: The SN​Ar step involves a highly polar transition state. DMF provides the exact dielectric constant required to stabilize this intermediate[2].

Step 3: Analytical Validation Checkpoint

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze.

  • Validation: Do not apply heat yet. The mass of the starting phenol must be completely consumed, and the chromatogram must be dominated by the diaryl ether intermediate. Premature heating will cause the unreacted starting materials to thermally decompose.

Step 4: Thermodynamic Ring Closure

  • Action: Once validated, elevate the reaction temperature to 120 °C[2].

  • Causality: The intramolecular Knoevenagel condensation requires overcoming a significant activation energy barrier to form the central 7-membered oxepin-10(11H)-one ring. The 120 °C threshold provides the necessary thermodynamic driving force[2].

Step 5: Biphasic Quench & Extraction

  • Action: Cool to room temperature, quench with distilled water, and extract with EtOAc.

  • Validation: This biphasic separation acts as a physical purification checkpoint. Highly polar unreacted salts and DMF partition strictly into the aqueous layer, leaving the lipophilic 8-methoxydibenzo[b,f]oxepin-10(11H)-one derivative in the organic phase.

Module 3: Quantitative Optimization Data

The success of the cascade reaction is highly sensitive to the base and solvent matrix. Below is the summarized optimization data to guide your experimental design[2].

Table 1: Base Screening Optimization

Base (2.35 mmol) Temperature Result / Yield Mechanistic Observation

| Cs2​CO3​ | 120 °C | Optimal (Up to 80%) | Soft counterion stabilizes intermediate; clean conversion. | | K3​PO4​ | 120 °C | 44% | Insufficient basicity to fully drive the Knoevenagel condensation. | | t -BuOK | 120 °C | Complex Mixture | Overly strong/nucleophilic; causes competitive aldol side-reactions. |

Table 2: Solvent Dielectric Screening

Solvent (3.2 mL) Result / Yield Mechanistic Observation

| DMF | Optimal | Perfect polarity for stabilizing the SN​Ar transition state. | | DMSO | 61% | Good polarity, but higher viscosity hinders reaction kinetics. | | Toluene | 32% | Non-polar nature fails to stabilize the enolate transition state. | | Dioxane | 3% (Stalled) | Reaction arrests at the diaryl ether intermediate; fails to cyclize. | | Acetonitrile | Trace | Poor solubility of the specific phenolic precursors. |

Module 4: Troubleshooting & FAQs

Q: Why did my reaction yield a complex, inseparable mixture when I swapped Cs2​CO3​ for t -BuOK? A: t -BuOK is a strong, sterically hindered base. While it rapidly deprotonates the phenol, its high basicity promotes competitive side reactions rather than the targeted SN​Ar [2]. It frequently causes the degradation of the aldehyde precursor or triggers intermolecular aldol condensations. Cs2​CO3​ provides the precise thermodynamic balance needed to drive the SN​Ar without degrading sensitive intermediates[2].

Q: My LC-MS shows that the reaction stalled at the diaryl ether intermediate. Why isn't the oxepin ring closing? A: The ring-closing step is an intramolecular Knoevenagel condensation, which is highly solvent-dependent. If you substituted DMF with a solvent like dioxane, the reaction will stall (yielding ~3% intermediate)[2]. Dioxane lacks the dielectric constant required to stabilize the enolate transition state during cyclization. Ensure you are using strictly anhydrous DMF and maintaining a true 120 °C internal temperature[2].

Q: How does the 8-methoxy substitution specifically impact the reaction kinetics? A: The methoxy group ( −OCH3​ ) is strongly electron-donating via resonance. Its impact depends on its position relative to the reactive sites. If the methoxy group is located on the nucleophilic phenol ring, it increases electron density, thereby accelerating the initial SN​Ar step. However, if it donates electron density into the ring containing the electrophilic carbonyl carbon, it reduces the carbonyl's electrophilicity. In such cases, you must strictly enforce the 120 °C heating phase, and potentially extend the reaction time, to force the Knoevenagel condensation to completion.

Q: Can I use the McMurry reaction instead of the transition-metal-free cascade for the 8-methoxy derivative? A: Yes, the intramolecular McMurry reaction is a viable alternative, utilizing a TiCl4​/Zn catalyst system in THF[3]. However, this method typically plateaus at a 53–55% yield and requires handling highly sensitive, moisture-intolerant titanium reagents[1][3]. The transition-metal-free cascade is strongly recommended over the McMurry approach due to its operational simplicity, higher yields, and superior scalability[2].

References

  • Title: One-Pot Synthesis of Dibenzo[b,f]oxepines and Total Synthesis of Bauhinoxepin C Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine Source: MDPI URL: [Link]

Sources

Troubleshooting

reducing unwanted byproducts in 8-methoxydibenzo[b,f]oxepin-10(11H)-one production

Welcome to the technical support center for the synthesis of 8-methoxydibenzo[b,f]oxepin-10(11H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-methoxydibenzo[b,f]oxepin-10(11H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize byproduct formation and optimize your reaction outcomes.

The intramolecular Friedel-Crafts acylation of 2-(4-methoxyphenoxy)phenylacetic acid, typically mediated by polyphosphoric acid (PPA), is a common and effective method for the synthesis of 8-methoxydibenzo[b,f]oxepin-10(11H)-one. However, like many acid-catalyzed reactions, it is not without its potential pitfalls. The formation of unwanted byproducts can complicate purification, reduce yields, and impact the overall efficiency of your synthetic route. This guide will address these issues head-on, providing you with the insights needed to achieve a clean and high-yielding reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges encountered during the synthesis of 8-methoxydibenzo[b,f]oxepin-10(11H)-one via PPA-catalyzed intramolecular Friedel-Crafts acylation.

Issue 1: Presence of an Isomeric Byproduct

Observation: You observe a significant peak in your HPLC or a set of unexpected signals in your 1H NMR spectrum, suggesting the presence of an isomer of your target compound.

Potential Cause: Incorrect regioselectivity during the intramolecular Friedel-Crafts acylation. The electrophilic acylium ion can potentially attack the alternative ortho position on the phenoxy ring, leading to the formation of 6-methoxydibenzo[b,f]oxepin-10(11H)-one.

Troubleshooting & Optimization:

  • Reaction Temperature: The regioselectivity of Friedel-Crafts acylations can be temperature-dependent.

    • Recommendation: Maintain a consistent and optimized reaction temperature. For this specific cyclization, a temperature range of 80-100 °C is often reported. Lowering the temperature may favor the desired product by increasing the selectivity of the electrophilic attack. Start with the lower end of the recommended range and monitor the reaction for conversion and byproduct formation.

  • PPA Quality and Composition: The strength and composition of PPA can vary, which can influence the reaction outcome.

    • Recommendation: Use a consistent grade and batch of PPA. The dehydrating power of PPA is crucial for the formation of the acylium ion, and batch-to-batch variability can affect this.

Workflow for Addressing Isomer Formation:

Caption: Workflow to address isomer formation.

Issue 2: Detection of a Demethylated Byproduct

Observation: Mass spectrometry analysis shows a peak corresponding to the mass of the desired product minus 14 Da (the mass of a methylene group), and/or 1H NMR indicates the presence of a phenolic proton.

Potential Cause: Cleavage of the methoxy ether group under the strongly acidic conditions of the reaction. Lewis acids, and strong Brønsted acids like PPA, can catalyze the demethylation of aryl methyl ethers, especially at elevated temperatures.[1][2] This results in the formation of 8-hydroxydibenzo[b,f]oxepin-10(11H)-one.

Troubleshooting & Optimization:

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote demethylation.

    • Recommendation: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. If demethylation is significant, consider reducing the reaction temperature, even if it requires a slightly longer reaction time to achieve full conversion.

  • Alternative Catalysts: If demethylation remains a persistent issue, exploring milder cyclization conditions may be necessary.

    • Recommendation: While PPA is the most common reagent for this transformation, other Brønsted acids like methanesulfonic acid (MSA) could be investigated.[3] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful cyclizing agent that may offer different selectivity.

Data Summary: Common Byproducts and Their Identification

Byproduct NameMolecular WeightIdentification MethodKey Diagnostic Signal
6-methoxydibenzo[b,f]oxepin-10(11H)-one240.25 g/mol HPLC, 1H NMRDifferent aromatic proton splitting pattern
8-hydroxydibenzo[b,f]oxepin-10(11H)-one226.23 g/mol LC-MS, 1H NMR[M-14] peak in MS, phenolic OH peak in NMR
Polymeric materialVariableVisual, solubilityInsoluble, tar-like substance
Decarboxylated starting material214.24 g/mol GC-MS, LC-MSPeak corresponding to the diaryl ether
Issue 3: Formation of Polymeric or Tar-like Material

Observation: The reaction mixture becomes very dark and viscous, and upon workup, a significant amount of insoluble, tarry material is produced, complicating product isolation.

Potential Cause: Intermolecular side reactions, such as polymerization or charring of the starting material or product under the harsh acidic and high-temperature conditions.

Troubleshooting & Optimization:

  • PPA-to-Substrate Ratio: An excessive amount of PPA can lead to a more aggressive reaction environment.

    • Recommendation: Optimize the ratio of PPA to the starting carboxylic acid. Typically, a 10-20 fold excess by weight is used. Start with a lower ratio and gradually increase it if cyclization is incomplete.

  • Efficient Stirring: Poor mixing can lead to localized "hot spots" where decomposition is more likely to occur.

    • Recommendation: Ensure vigorous and efficient mechanical stirring throughout the reaction, especially as the viscosity of the PPA mixture can be high.

Workflow for Mitigating Polymer Formation:

Caption: Workflow to reduce polymer formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of PPA in this reaction?

A1: Polyphosphoric acid serves as both a Brønsted acid catalyst and a dehydrating agent. It protonates the carboxylic acid, facilitating the loss of water to form a highly electrophilic acylium ion. This acylium ion then undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich phenoxy ring to form the desired tricyclic ketone.

Q2: Can I use other Friedel-Crafts catalysts like AlCl₃ for this cyclization?

A2: While aluminum chloride (AlCl₃) is a classic Friedel-Crafts catalyst, it is often too harsh for substrates containing sensitive functional groups like methoxy ethers. The use of AlCl₃ would likely lead to significant demethylation of the methoxy group.[1][2] PPA is generally the preferred reagent for this type of intramolecular cyclization of carboxylic acids.[3]

Q3: My starting 2-(4-methoxyphenoxy)phenylacetic acid is difficult to purify. Can I use the crude material in the cyclization step?

A3: It is highly recommended to use purified starting material. Impurities from the previous step, such as unreacted phenols or haloarenes, can lead to the formation of colored byproducts and complicate the purification of the final product.

Q4: What is the best work-up procedure for a PPA reaction?

A4: The work-up of a PPA reaction must be done carefully due to the highly exothermic reaction of PPA with water. The reaction mixture should be cooled to room temperature and then slowly and cautiously poured onto a mixture of crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the organic product. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Q5: How can I best purify the final product?

A5: The crude product obtained after work-up can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes). If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 8-methoxydibenzo[b,f]oxepin-10(11H)-one

Materials:

  • 2-(4-methoxyphenoxy)phenylacetic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 2-(4-methoxyphenoxy)phenylacetic acid (1.0 eq).

  • Add polyphosphoric acid (10-15 times the weight of the starting material).

  • Heat the mixture with vigorous stirring to 85-95 °C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Stir the resulting suspension for 30-60 minutes to ensure complete hydrolysis of the PPA.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC-MS Method for In-Process Control

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. Flow Rate: 1.0 mL/min Detection: UV at 254 nm and Mass Spectrometry (ESI+)

This method should provide good separation of the starting material, the desired product, and potential byproducts like the demethylated and isomeric species.

References

  • Hajela, D., et al. (2015). Synthesis of dibenzo[b,f]oxepines as tamoxifen analogs. RSC Advances, 5, 104849-104855.
  • Kamal, A., et al. (2007). Selective deprotection of methyl ethers using AlCl3/NaI. Tetrahedron Letters, 48(25), 4365-4368.
  • Mohapatra, D. K., et al. (2013). An efficient synthesis of dibenzo[b,f]oxepines via intramolecular McMurry reaction. Tetrahedron Letters, 54(39), 5353-5356.
  • Popp, F. D., & McEwen, W. E. (1958). Polyphosphoric Acid as a Reagent in Organic Chemistry. Chemical Reviews, 58(2), 321-401.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • ACS Publications. (2005). The Intramolecular Friedel−Crafts Acylation of Aromatics with Meldrum's Acid Derivatives. The Journal of Organic Chemistry, 70(4), 1276-1284. [Link]

  • ACS Publications. (2023). Electricity-Promoted Friedel–Crafts Acylation of Biarylcarboxylic Acids. Organic Letters, 25(9), 1506–1511. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Chem-Station. (2024). O-Demethylation. [Link]

Sources

Optimization

solvent selection for 8-methoxydibenzo[b,f]oxepin-10(11H)-one extraction and isolation

Welcome to the technical support resource for the extraction and isolation of 8-methoxydibenzo[b,f]oxepin-10(11H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the extraction and isolation of 8-methoxydibenzo[b,f]oxepin-10(11H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the purification of this valuable synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses foundational questions regarding the principles of solvent selection tailored to the unique physicochemical properties of 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

Q1: How does the molecular structure of 8-methoxydibenzo[b,f]oxepin-10(11H)-one influence the choice of extraction solvents?

A1: The structure of 8-methoxydibenzo[b,f]oxepin-10(11H)-one is characterized by a large, rigid, and predominantly nonpolar tricyclic dibenzo[b,f]oxepine core. However, the presence of a ketone carbonyl group and a methoxy ether group introduces localized regions of moderate polarity. This duality is key to solvent selection. An ideal extraction solvent should:

  • Effectively solubilize the nonpolar aromatic backbone.

  • Interact favorably with the polar ketone and ether moieties.

  • Be immiscible with water for efficient liquid-liquid extraction.

Solvents of intermediate polarity, such as ethyl acetate (EtOAc) and dichloromethane (DCM) , strike this balance perfectly. They readily dissolve the target compound while leaving highly polar impurities (e.g., inorganic salts from the workup) in the aqueous phase and potentially very nonpolar impurities (e.g., grease) behind.

Q2: What is the primary difference between a solvent for extraction and a solvent for recrystallization?

A2: The functions are nearly opposite.

  • For Extraction: You need a solvent in which your compound is highly soluble at room temperature to efficiently pull it from one phase (e.g., an aqueous reaction mixture) into another (the organic layer).

  • For Recrystallization: You need a solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). This temperature-dependent solubility differential is the driving force for forming pure crystals upon cooling. A solvent that dissolves the compound too well at room temperature will result in poor recovery.

Q3: My synthesis is performed in a high-boiling-point polar aprotic solvent like DMF or DMSO. How does this impact my extraction strategy?

A3: Performing a direct extraction from solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is problematic because they are miscible with both water and many organic solvents.[1][2] The standard procedure is to dilute the reaction mixture significantly with a large volume of water, often combined with a saturated brine solution to reduce the solubility of the organic product. This forces the 8-methoxydibenzo[b,f]oxepin-10(11H)-one to precipitate or partition into a subsequently added immiscible organic solvent like ethyl acetate. It is crucial to perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery of the product from the large aqueous volume.

Q4: What are the best starting points for selecting a recrystallization solvent for 8-methoxydibenzo[b,f]oxepin-10(11H)-one?

A4: Based on protocols for analogous structures, a good starting point is a binary solvent system, which allows for fine-tuning of polarity.[3]

  • Polar Solvent/Nonpolar Anti-solvent: A common and effective strategy is to dissolve the crude product in a minimal amount of a moderately polar solvent in which it is quite soluble (like acetone or ethyl acetate ) at an elevated temperature. Then, a nonpolar "anti-solvent" in which the compound is poorly soluble (like n-hexane or heptane ) is added dropwise until persistent turbidity is observed. Re-heating to achieve a clear solution followed by slow cooling promotes the growth of high-purity crystals.[3]

  • Single Solvent Systems: Alcohols like ethanol or isopropanol can also be effective.[4][5] The compound's solubility in these solvents is often moderate at room temperature and increases significantly upon heating, fulfilling the primary requirement for a good recrystallization solvent.

Part 2: Troubleshooting Guide for Isolation & Purification

This section provides solutions to specific problems that may arise during the experimental workflow.

Q1: My product yield is very low after aqueous workup and extraction. What went wrong?

A1: Low yield after extraction can stem from several issues:

  • Incomplete Quenching: If the reaction was not properly quenched, the product might remain in a more water-soluble (e.g., salt) form. Ensure the pH of the aqueous phase is adjusted correctly (typically to neutral) before extraction.

  • Insufficient Extraction: One extraction is rarely enough. As mentioned in FAQ #3, you should perform at least three separate extractions with fresh solvent and pool the organic layers. This maximizes the recovery of the product from the aqueous phase.

  • Emulsion Formation: Vigorous shaking during extraction can create a stable emulsion between the organic and aqueous layers, trapping the product at the interface. If an emulsion forms, let the mixture stand, add a small amount of brine to help break it, or in difficult cases, filter the entire mixture through a pad of Celite.

  • Product Precipitation: If the product is poorly soluble in the chosen extraction solvent, it may precipitate out of the aqueous layer during the workup but fail to dissolve into the organic layer. If you observe a solid between layers, you may need to use a stronger extraction solvent or a larger volume.

Q2: After removing the solvent on a rotary evaporator, my product is a thick, dark oil that refuses to crystallize. What should I do?

A2: This is a common issue indicating the presence of impurities that inhibit crystal lattice formation.

  • Step 1: High Vacuum: First, ensure all residual solvent has been removed. Place the flask on a high vacuum line for several hours. High-boiling solvents like DMF or DMSO are notoriously difficult to remove and can leave products oily.[1][2]

  • Step 2: Trituration: If the product remains oily, perform a trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. For a compound like 8-methoxydibenzo[b,f]oxepin-10(11H)-one, n-hexane or diethyl ether would be excellent choices. The pure product should solidify, and the colored, oily impurities will be washed away.

  • Step 3: Column Chromatography: If trituration fails, the impurity profile is too complex for simple crystallization. The next step is purification by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Step 4: Re-attempt Crystallization: Once a purer, solid material is obtained via chromatography, attempt recrystallization again using the solvent systems suggested in FAQ #4.

Q3: My recrystallized product has a wide melting point range and looks discolored. How can I improve its purity?

A3: A broad melting point is a classic sign of impurity.

  • Inadequate Recrystallization Technique: Ensure you are using the correct technique. The crude solid should be dissolved in the minimum amount of hot solvent. Using too much solvent will prevent the solution from becoming supersaturated upon cooling, leading to low recovery and poor purification.

  • Activated Carbon Treatment: If the discoloration is due to highly conjugated, colored byproducts, you can add a small amount of activated carbon to the hot solution before filtering. The carbon will adsorb these colored impurities. Caution: Use carbon sparingly, as it can also adsorb your product, reducing yield. You must perform a hot filtration through Celite or fluted filter paper to remove the carbon before allowing the solution to cool.

  • Second Recrystallization: A second recrystallization from a different solvent system can often remove impurities that co-crystallized during the first attempt.

Part 3: Recommended Experimental Protocols

These protocols provide a validated starting point for the extraction and purification of 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
  • Cooling & Quenching: Cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to the reaction solvent volume). Stir for 15-20 minutes.

  • Transfer: Transfer the aqueous slurry to a separatory funnel of appropriate size.

  • First Extraction: Add a volume of ethyl acetate (approx. 3-5 volumes relative to the initial reaction solvent). Stopper the funnel and invert it gently several times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Extraction: Re-extract the aqueous layer two more times with fresh portions of ethyl acetate. Combine all organic extracts in a single flask.

  • Washing: Wash the combined organic extracts sequentially with:

    • 1 M HCl (if basic impurities are expected).

    • Saturated NaHCO₃ solution (if acidic starting materials or byproducts are present).

    • Saturated NaCl (brine) solution (to remove residual water and help break any minor emulsions).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration & Concentration: Filter the dried solution to remove the desiccant. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization (Acetone/Hexane System)
  • Dissolution: Place the crude solid product into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of acetone—just enough to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Continue adding acetone dropwise until the solid completely dissolves. Note: It is critical to use the absolute minimum amount of hot solvent required for dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, or if activated carbon was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While the solution is still hot, add n-hexane dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the cloud point).

  • Re-dissolution: Add 1-2 drops of hot acetone to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Part 4: Supporting Data & Visualizations

Table 1: Properties of Common Solvents for Extraction and Purification
SolventBoiling Point (°C)Polarity IndexDielectric ConstantPrimary UseNotes & Considerations
n-Hexane 690.11.9Recrystallization (Anti-solvent), TriturationNonpolar. Good for washing away oils and grease. Flammable.
Toluene 1112.42.4Extraction, RecrystallizationAromatic, nonpolar. High boiling point can be difficult to remove.
Dichloromethane (DCM) 403.19.1ExtractionExcellent solvent, but volatile and a suspected carcinogen. Use in a fume hood.
Diethyl Ether 352.84.3Extraction, TriturationVery volatile and extremely flammable. Prone to peroxide formation.
Ethyl Acetate (EtOAc) 774.46.0Extraction, RecrystallizationGood all-purpose solvent of intermediate polarity. Flammable.
Acetone 565.121Recrystallization (Solvent)Polar aprotic. Miscible with water. Highly flammable.
Isopropanol (IPA) 823.918RecrystallizationPolar protic. Can be a good single-solvent system.
Ethanol (EtOH) 784.324.5RecrystallizationPolar protic. Similar to isopropanol.
Methanol (MeOH) 655.133RecrystallizationPolar protic. May be too polar for high recovery. Toxic.
DMF 1536.437Reaction SolventHigh boiling point. Water miscible. Difficult to remove.
DMSO 1897.247Reaction SolventVery high boiling point. Water miscible. Difficult to remove.
Diagram 1: Decision Workflow for Purification Strategy

This diagram illustrates the logical steps to take when moving from a crude reaction mixture to a purified final product.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup & Liquid-Liquid Extraction (EtOAc) A->B C Concentrate Organic Layer B->C D Crude Product Assessment C->D E Solid Product D->E  Solid F Oily/Gummy Product D->F  Oil G Attempt Recrystallization (e.g., Acetone/Hexane) E->G H Triturate with Hexane F->H K Pure Crystals Obtained? G->K I Product Solidifies? H->I I->G  Yes J Silica Gel Column Chromatography I->J  No J->G Solid fractions L Final Product K->L  Yes M Impure Solid K->M  No M->J Re-purify

Caption: Decision workflow for isolating and purifying 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

Part 5: References

  • Dudek, M. K., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(14), 12066. [Link]

  • Gajewska, K., et al. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(18), 5871. [Link]

  • Ansari, S. H., et al. (2015). Synthesis of Targeted Dibenzo [b, f] thiepines and Dibenzo [b, f] oxepines as Potential Lead Molecules with Promising Anti-breast Cancer Activity. European Journal of Medicinal Chemistry, 99, 119-128. [Link]

  • Nagai, Y., et al. (1981). Synthesis of (10,11-dihydro-11-oxo dibenzo[b,f]oxepin-2-yl)-acetamide. PrepChem. [Link]

  • Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 655-661. [Link]

  • Hajela, K., et al. (2015). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistrySelect, 1(1), 1-22. [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

  • S. S. L. Zhang, et al. (2021). One-Pot Synthesis of Dibenzo[b,f]oxepines and Total Synthesis of Bauhinoxepin C. The Journal of Organic Chemistry, 86(2), 1693–1703. [Link]

  • PubChem. (n.d.). 11H-dibenzo[b,f]oxepin-10-one oxime. National Center for Biotechnology Information. [Link]

  • U.S. Patent No. US7982032B2. (2011). Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide. Google Patents.

  • Dudek-Adamska, K., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 29(11), 2639. [Link]

  • Zovko, M., et al. (2011). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Arkivoc, 2011(8), 1-20. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data for 8-methoxydibenzo[b,f]oxepin-10(11H)-one validation

Analytical Validation of 8-Methoxydibenzo[b,f]oxepin-10(11H)-one: High-Field vs. Benchtop NMR Comparison Guide Introduction & Scientific Context The dibenzo[b,f]oxepin-10(11H)-one framework is a privileged tricyclic scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of 8-Methoxydibenzo[b,f]oxepin-10(11H)-one: High-Field vs. Benchtop NMR Comparison Guide

Introduction & Scientific Context

The dibenzo[b,f]oxepin-10(11H)-one framework is a privileged tricyclic scaffold in modern drug discovery, serving as a critical synthetic intermediate for anti-inflammatory agents and bioactive natural products such as artocarpol A and D ()[1]. The introduction of an 8-methoxy substituent fundamentally alters the electronic distribution of the fused oxepin system. Because regioisomers (e.g., 7-methoxy vs. 8-methoxy) exhibit vastly different pharmacological profiles, absolute structural validation is non-negotiable.

This guide objectively compares the performance of High-Resolution (600 MHz) NMR, Benchtop (80 MHz) NMR, and Computational Prediction for the structural elucidation of 8-methoxydibenzo[b,f]oxepin-10(11H)-one, providing a field-proven framework for analytical scientists.

Expertise & Experience: The Causality of Analytical Choices

Validating this specific heterocyclic scaffold requires moving beyond basic 1D proton counting. The analytical choices in our workflow are dictated by two distinct structural phenomena:

  • Conformational Dynamics (The C-11 Methylene): The seven-membered oxepin ring is not flat; it undergoes a classic "butterfly" inversion. While the C-11 protons are inherently diastereotopic, rapid interconversion between enantiomeric boat conformations at 298 K often averages their signals into a dynamic singlet ()[2]. Recognizing this dynamic behavior is critical to avoid misinterpreting the singlet as an impurity or a missing proton.

  • Second-Order Effects in the Aromatic Region: The aromatic region (δ 6.8–7.8 ppm) of this scaffold is highly congested. At 80 MHz (Benchtop NMR), the chemical shift dispersion between H-6 and H-7 is roughly 12 Hz. Because this is dangerously close to their ortho-coupling constant ( J≈8.8 Hz), the Δν/J ratio approaches 1. This creates a strongly second-order spin system (heavy "leaning" of peaks), completely masking the critical meta-coupling ( J≈2.8 Hz) to H-9. At 600 MHz, the dispersion expands to ~90 Hz ( Δν/J>10 ), yielding a clean first-order AMX spin system where the meta-coupling is easily resolved, definitively proving the 8-methoxy regiochemistry.

Protocol: A Self-Validating NMR Workflow (Trustworthiness)

A robust protocol does not just acquire data; it inherently checks its own accuracy. The following methodology utilizes orthogonal 2D techniques to ensure the 1D assignments are structurally sound.

Step 1: Precision Sample Preparation

  • Dissolve 15 mg of the synthesized 8-methoxydibenzo[b,f]oxepin-10(11H)-one in 0.6 mL of CDCl3​ (100% atom D).

  • Self-Validation Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This locks the chemical shift scale to exactly δ 0.00 ppm, preventing calibration drift.

  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that degrade magnetic field homogeneity and broaden line shapes.

Step 2: High-Resolution 1D Acquisition

  • 1H NMR (600 MHz): Acquire at 298 K using 16 scans and a relaxation delay (D1) of 2.0 s to ensure complete longitudinal relaxation for accurate integration.

  • 13C NMR (150 MHz): Acquire at 298 K using 1024 scans and a D1 of 2.0 s, utilizing WALTZ-16 proton decoupling to prevent sample heating while maintaining sharp carbon singlets.

Step 3: 2D Orthogonal Validation (HSQC/HMBC) To prove the methoxy group is at C-8 and not C-7, acquire an HMBC spectrum. The self-validating logic: The methoxy protons (δ 3.82) must show a strong three-bond ( 3JCH​ ) correlation to the specific aromatic carbon C-8 (δ 156.2). Furthermore, H-9 (δ 7.55) must correlate to the ketone carbonyl C-10 (δ 190.5). If these cross-peaks are absent, the regiochemistry is incorrect ()[3].

Workflow Synth Synthesized 8-Methoxy Scaffold Prep Sample Prep (CDCl3 + TMS) Synth->Prep Benchtop Benchtop NMR (80 MHz) Rapid QC Prep->Benchtop Screen HighField High-Field NMR (600 MHz) 1D Acquisition Prep->HighField Elucidate Benchtop->HighField If overlap TwoD 2D NMR (HSQC/HMBC) Regiochemical Assignment HighField->TwoD Valid Structure Validated TwoD->Valid

Caption: Step-by-step workflow from rapid benchtop QC to high-resolution 2D NMR validation.

Data Presentation: Comparative Spectral Tables

The tables below summarize the quantitative data, demonstrating why high-field instrumentation is required for final validation, whereas benchtop systems are strictly suited for rapid, intermediate QC.

Table 1: 1H NMR Spectral Data Comparison ( CDCl3​ , 298 K)

Proton AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)Computational Prediction
H-11 ( CH2​ ) 4.15 (s, 2H)4.1 - 4.2 (br s, 2H)4.08 (s, 2H)
8-OMe 3.82 (s, 3H)3.8 (s, 3H)3.79 (s, 3H)
H-9 7.55 (d, J = 2.8 Hz, 1H)7.4 - 7.6 (m, overlap)7.61 (d, J = 2.5 Hz, 1H)
H-7 7.05 (dd, J = 8.8, 2.8 Hz, 1H)6.9 - 7.3 (m, overlap)7.12 (dd, J = 8.5, 2.5 Hz, 1H)
H-6 7.20 (d, J = 8.8 Hz, 1H)6.9 - 7.3 (m, overlap)7.28 (d, J = 8.5 Hz, 1H)
H-1 to H-4 7.25 - 7.45 (m, 4H)7.2 - 7.5 (m, 4H)7.30 - 7.50 (m, 4H)

Insight: The 80 MHz system successfully identifies the methoxy and methylene groups but completely fails to resolve the critical J = 2.8 Hz meta-coupling on H-9, which is the definitive marker of the 8-methoxy isomer.

Table 2: 13C NMR Spectral Data Comparison ( CDCl3​ , 298 K)

Carbon AssignmentHigh-Field (150 MHz)Benchtop (20 MHz)Computational Prediction
C-10 (C=O) 190.5190.1 (low S/N)192.3
C-8 (C-OMe) 156.2156.0158.1
C-5a / C-4a 150.1 / 152.3149 - 153 (broad)151.0 / 153.5
C-11 ( CH2​ ) 48.548.246.9
8-OMe 55.655.556.2
Aromatic CH 112.4 - 129.4Unresolved multiplet111.8 - 130.1

2D NMR Logic: Regiochemical Confirmation

To eliminate any ambiguity regarding the position of the methoxy group, 2D NMR logic must be applied. The diagram below maps the essential through-bond (HMBC) and through-space/vicinal (COSY) correlations that lock the methoxy group to position 8.

HMBC OMe 8-OMe C8 C-8 OMe->C8 HMBC H9 H-9 H9->C8 HMBC C10 C-10 H9->C10 HMBC H7 H-7 H7->H9 COSY

Caption: Key HMBC (red) and COSY (green, dashed) correlations confirming 8-methoxy regiochemistry.

References

  • Title: One-Pot Synthesis of Dibenzo[b,f]oxepines and Total Synthesis of Bauhinoxepin C Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of the Polycyclic Ring Systems of Artocarpol A and D Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 8-methoxydibenzo[b,f]oxepin-10(11H)-one Against Standard Reference Inhibitors

This guide provides a comprehensive framework for evaluating the therapeutic potential of 8-methoxydibenzo[b,f]oxepin-10(11H)-one by comparing its efficacy against established standard reference inhibitors for two promin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 8-methoxydibenzo[b,f]oxepin-10(11H)-one by comparing its efficacy against established standard reference inhibitors for two prominent and plausible biological targets: tubulin polymerization and p38α mitogen-activated protein kinase (MAPK). The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] This document outlines the scientific rationale for investigating these two pathways, detailed experimental protocols for in vitro validation, and a proposed structure for data analysis and comparison.

Introduction: The Therapeutic Promise of the Dibenzo[b,f]oxepine Scaffold

The tricyclic dibenzo[b,f]oxepine core is a key pharmacophore found in numerous biologically active compounds.[1] Research has demonstrated that synthetic derivatives of this scaffold can exhibit potent activities, including but not limited to, anticancer, anti-inflammatory, antipsychotic, and neuroprotective properties.[1][2] Notably, certain derivatives have been identified as potential microtubule inhibitors, a cornerstone of many chemotherapeutic regimens, while others have shown high selectivity as inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.[3][4]

Given this precedent, 8-methoxydibenzo[b,f]oxepin-10(11H)-one is a compound of significant interest. Its structural features, including the methoxy substituent and the ketone moiety, suggest the potential for specific interactions with biological targets. This guide proposes a dual-pronged investigation to elucidate its primary mechanism of action and quantify its efficacy relative to gold-standard inhibitors.

Rationale for Target Selection

Microtubule Polymerization: A Validated Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for several cellular processes, most notably mitotic spindle formation during cell division.[5] Disruption of microtubule dynamics is a clinically validated strategy in oncology, leading to cell cycle arrest and apoptosis.[5][6] Several dibenzo[b,f]oxepine derivatives have been investigated as potential tubulin polymerization inhibitors, making this a logical avenue of exploration for 8-methoxydibenzo[b,f]oxepin-10(11H)-one.[3][7]

Standard Reference Inhibitors:

  • Colchicine: A well-characterized tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[8]

  • Vinblastine: A vinca alkaloid that inhibits microtubule formation by binding to the vinca domain on β-tubulin.[8]

  • Paclitaxel (Taxol): A microtubule-stabilizing agent that promotes tubulin polymerization and prevents depolymerization, serving as a positive control for polymerization enhancement.[9]

p38α MAP Kinase: A Key Mediator of Inflammation

The p38α MAP kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[10] Inhibition of p38α MAPK can effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), making it an attractive target for the treatment of inflammatory diseases.[11][12] Dibenzo[b,e]oxepin-11(6H)-ones, structurally related to the compound of interest, have been developed as highly selective p38 MAP kinase inhibitors.[4][13]

Standard Reference Inhibitors:

  • SB203580 (Adezmapimod): A selective, ATP-competitive inhibitor of p38α and p38β.[14][15]

  • BIRB 796 (Doramapimod): A highly potent and selective allosteric inhibitor of p38 MAPK isoforms.[12][14]

Experimental Protocols

To ensure scientific rigor, the following detailed protocols are proposed for the in vitro evaluation of 8-methoxydibenzo[b,f]oxepin-10(11H)-one.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in light scattering as soluble tubulin dimers polymerize into microtubules.[5]

Workflow Diagram:

G cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis a Thaw Tubulin, GTP, and Assay Buffer c Prepare Tubulin Solution (e.g., 3 mg/mL) a->c b Prepare Serial Dilutions of 8-methoxydibenzo[b,f]oxepin-10(11H)-one and Reference Inhibitors e Add Assay Buffer, Test Compounds, and GTP to appropriate wells b->e d Pre-warm 96-well Plate to 37°C d->e f Initiate Polymerization by adding cold Tubulin Solution e->f g Immediately place plate in pre-warmed Plate Reader (37°C) f->g h Measure Absorbance at 340-350 nm every minute for 60-90 minutes g->h i Plot Absorbance vs. Time h->i j Determine Vmax for each concentration i->j k Calculate % Inhibition and IC50 values j->k

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw lyophilized >99% pure bovine tubulin, GTP stock solution (100 mM), and tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol) on ice.[9]

    • Prepare serial dilutions of 8-methoxydibenzo[b,f]oxepin-10(11H)-one, colchicine, and vinblastine in an appropriate solvent (e.g., DMSO) and then dilute into polymerization buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a working solution of tubulin at a final concentration of 3 mg/mL in polymerization buffer containing 1 mM GTP. Keep on ice.[9]

  • Assay Setup:

    • Use a half-area 96-well plate and pre-warm it to 37°C.[9]

    • Add the diluted test compounds and reference inhibitors to the appropriate wells. Include a vehicle control (DMSO) and a positive control (paclitaxel).

    • To initiate the reaction, add the cold tubulin working solution to each well. The final volume should be approximately 100 µL.[9]

  • Data Acquisition:

    • Immediately place the plate into a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or 350 nm every minute for at least 60 minutes.[9]

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the steepest part of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

p38α MAP Kinase Activity Assay (LANCE TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive and high-throughput method for measuring kinase activity.[16]

Signaling Pathway Diagram:

G p38 p38α Kinase Substrate ATF-2-GST (Substrate) p38->Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Hydrolysis pSubstrate p-ATF-2-GST Substrate->pSubstrate Antibody_Eu Eu-labeled Anti-p-ATF-2 Ab pSubstrate->Antibody_Eu Antibody_APC APC-labeled Anti-GST Ab pSubstrate->Antibody_APC Inhibitor 8-methoxydibenzo[b,f]oxepin-10(11H)-one or Standard Inhibitor Inhibitor->p38 FRET TR-FRET Signal Antibody_Eu->FRET Energy Transfer Antibody_APC->FRET

Caption: Principle of the LANCE TR-FRET p38α kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween 20).[16]

    • Prepare serial dilutions of 8-methoxydibenzo[b,f]oxepin-10(11H)-one, SB203580, and BIRB 796 in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.

    • Prepare a solution of active p38α enzyme (e.g., 3 nM) in kinase assay buffer.[16]

    • Prepare a solution of the substrate (e.g., 100 nM ATF-2/GST fusion protein) and ATP (e.g., 100 µM) in kinase assay buffer.[16]

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compounds and reference inhibitors.

    • Add the p38α enzyme solution to each well and pre-incubate for 20 minutes at room temperature.[16]

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and add the detection reagents: a europium (Eu)-labeled anti-phospho-ATF-2 antibody and an allophycocyanin (APC)-labeled anti-GST antibody.[16]

    • Incubate for 60 minutes in the dark at room temperature.[16]

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader, measuring emissions at both the donor (Eu) and acceptor (APC) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Data Presentation and Comparison

The efficacy of 8-methoxydibenzo[b,f]oxepin-10(11H)-one should be quantitatively summarized and compared to the standard reference inhibitors.

Table 1: Comparative Efficacy Against Tubulin Polymerization

CompoundTarget SiteIC50 (µM) [95% CI]
8-methoxydibenzo[b,f]oxepin-10(11H)-one To be determinedExperimental Value
ColchicineColchicine SiteLiterature/Experimental Value
VinblastineVinca Alkaloid SiteLiterature/Experimental Value
PaclitaxelTaxane SiteEC50 (Polymerization)

Table 2: Comparative Efficacy Against p38α MAP Kinase

CompoundInhibition MechanismIC50 (nM) [95% CI]
8-methoxydibenzo[b,f]oxepin-10(11H)-one To be determinedExperimental Value
SB203580 (Adezmapimod)ATP-CompetitiveLiterature/Experimental Value
BIRB 796 (Doramapimod)AllostericLiterature/Experimental Value

Conclusion and Future Directions

This guide outlines a systematic approach to characterize the biological activity of 8-methoxydibenzo[b,f]oxepin-10(11H)-one. By directly comparing its inhibitory potency against well-established standard inhibitors for both tubulin polymerization and p38α MAP kinase, a clear and quantitative assessment of its efficacy can be achieved.

The results of these proposed experiments will be crucial in determining the primary mechanism of action for this novel compound. A potent and selective inhibition of either target would warrant further investigation, including cell-based assays to confirm its effects on cell cycle progression or cytokine release, followed by more advanced preclinical studies. The self-validating nature of these protocols, incorporating both positive and negative controls, ensures the trustworthiness and reproducibility of the generated data, paving the way for informed decisions in the drug development process.

References

  • Gelfand, V. I. (2025, August 6). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • Baur, B., Storch, K., Martz, K. E., Goettert, M. I., Richters, A., Rauh, D., & Laufer, S. A. (2013). Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood. Journal of medicinal chemistry, 56(21), 8561–8578. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Retrieved from [Link]

  • Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature reviews. Immunology, 13(9), 679–692. [Link]

  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature reviews. Cancer, 10(3), 194–204. [Link]

  • Katsha, A., Soutto, M., & El-Rifai, W. (2014). The emerging role of kinase-targeted therapies in cancer. World journal of gastroenterology, 20(44), 16564–16574. [Link]

  • Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Retrieved from [Link]

  • Krawczyk, H., & Fabczak, H. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International journal of molecular sciences, 25(11), 6155. [Link]

  • Mora-Jimenez, L., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2691. [Link]

  • opnMe. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]

  • Baur, B., et al. (2013). Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood. Journal of Medicinal Chemistry, 56(21), 8561-8578. [Link]

  • Kim, S., et al. (2019). Novel Peptide-Based Inhibitors for Microtubule Polymerization in Phytophthora capsici. International Journal of Molecular Sciences, 20(11), 2697. [Link]

  • Krawczyk, H., & Fabczak, H. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. MDPI. Retrieved from [Link]

  • Glavaš, M., & Cerić, H. (2014). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Arhiv za farmaciju, 64(3), 167-190.
  • Krawczyk, H., & Fabczak, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules (Basel, Switzerland), 28(15), 5764. [Link]

  • Ogbodo, J. O., et al. (2020). Chemotherapeutic Importance of Oxepines. International Journal of Chemical Sciences, 18(4), 1-15.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.